ethyl {4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate
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Overview
Description
ETHYL 2-(4-{[(4Z)-1-CYCLOHEXYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE is a complex organic compound with a unique structure that includes a cyclohexyl group, an imidazolidinone ring, and a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-{[(4Z)-1-CYCLOHEXYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE typically involves multi-step organic reactions. One common method includes the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst . The reaction is carried out in an ethanolic solution under ultrasound irradiation, which helps in achieving a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-{[(4Z)-1-CYCLOHEXYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 2-(4-{[(4Z)-1-CYCLOHEXYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-{[(4Z)-1-CYCLOHEXYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- 4-HYDROXY-2-QUINOLONES
Uniqueness
ETHYL 2-(4-{[(4Z)-1-CYCLOHEXYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE is unique due to its specific structural features, such as the imidazolidinone ring and the phenoxyacetate moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C20H24N2O4S |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
ethyl 2-[4-[(Z)-(1-cyclohexyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C20H24N2O4S/c1-2-25-18(23)13-26-16-10-8-14(9-11-16)12-17-19(24)22(20(27)21-17)15-6-4-3-5-7-15/h8-12,15H,2-7,13H2,1H3,(H,21,27)/b17-12- |
InChI Key |
LUEARWPWUALGGI-ATVHPVEESA-N |
Isomeric SMILES |
CCOC(=O)COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3 |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3CCCCC3 |
Origin of Product |
United States |
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